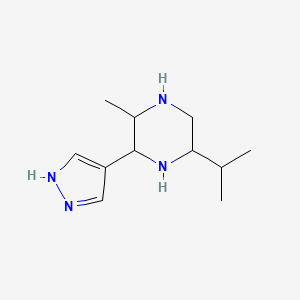
Sodium 6-(dimethylamino)naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-(dimethylamino)naphthalene-2-sulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is a white crystalline powder that is soluble in water and exhibits weak alkalinity. This compound is often used as a reagent in organic synthesis and as a fluorescent dye in biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(dimethylamino)naphthalene-2-sulfonate typically involves the reaction of dimethylamine with naphthalene-2-sulfonic acid. The process includes the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.
Sulfonation: The amino group is then sulfonated to form naphthalene-2-sulfonic acid.
Dimethylation: Finally, the amino group is dimethylated using dimethylamine to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-(dimethylamino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Sodium 6-(dimethylamino)naphthalene-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 6-(dimethylamino)naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- Sodium naphthalene-2-sulfonate
- Sodium 6-hydroxynaphthalene-2-sulfonate
- Sodium 4-(dimethylamino)naphthalene-1-sulfonate
Comparison: Sodium 6-(dimethylamino)naphthalene-2-sulfonate is unique due to its dimethylamino group, which imparts specific fluorescence properties and reactivity. Compared to similar compounds, it offers enhanced stability and solubility in water, making it more suitable for certain applications in biological and chemical research .
Propiedades
Fórmula molecular |
C12H12NNaO3S |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
sodium;6-(dimethylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C12H13NO3S.Na/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11;/h3-8H,1-2H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
QDBXNLAQZNBTTP-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)


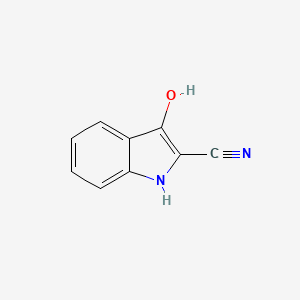
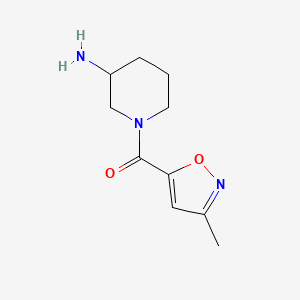
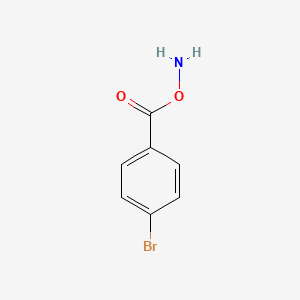
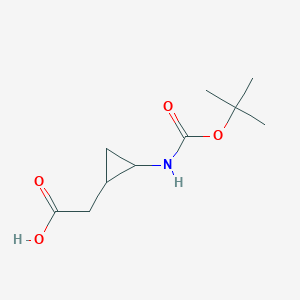
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
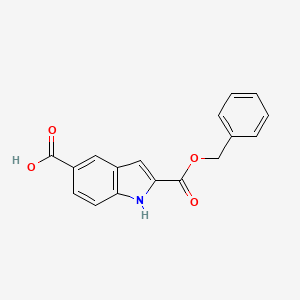
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
